molecular formula C14H10BClO2 B8246831 (4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid

(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid

Cat. No.: B8246831
M. Wt: 256.49 g/mol
InChI Key: FQRPGGVMEAIOQD-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid is an organic compound with the molecular formula C14H10BClO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-chlorophenyl)ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling and borylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Electrophiles: For substitution reactions on the phenyl ring.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid primarily involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The presence of the (4-chlorophenyl)ethynyl group enhances the compound’s reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4-Chlorophenyl)ethynyl)phenyl)boronic acid is unique due to the presence of both the (4-chlorophenyl)ethynyl group and the boronic acid group. This combination allows for enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

[4-[2-(4-chlorophenyl)ethynyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BClO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h3-10,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRPGGVMEAIOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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